

Mz325: A Potent Dual Inhibitor for Probing Tubulin Deacetylation Dynamics

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Compound of Interest		
Compound Name:	Mz325	
Cat. No.:	B12388600	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification of proteins through acetylation and deacetylation is a critical regulatory mechanism implicated in a myriad of cellular processes, including gene expression, protein stability, and cytoskeletal dynamics. Within the cytoskeleton, the acetylation of α -tubulin at lysine-40 is a key modification associated with microtubule stability and function. The dynamic interplay between tubulin acetyltransferases and deacetylases governs the level of tubulin acetylation, and dysregulation of this process has been linked to various pathologies, including cancer and neurodegenerative diseases. The primary enzymes responsible for the deacetylation of α -tubulin are histone deacetylase 6 (HDAC6) and the NAD+-dependent deacetylase Sirtuin 2 (Sirt2). **Mz325** has emerged as a first-in-class dual inhibitor of both Sirt2 and HDAC6, providing a powerful chemical tool to investigate the intricate role of tubulin deacetylation in cellular physiology and disease. This technical guide provides a comprehensive overview of **Mz325**, including its inhibitory profile, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.

Mz325: A Profile of a Dual Sirt2/HDAC6 Inhibitor

Mz325 is a potent and selective dual inhibitor of Sirt2 and HDAC6. Its ability to simultaneously target both major tubulin deacetylases makes it a valuable tool for studying the functional consequences of increased α -tubulin acetylation.



Quantitative Inhibitory Activity of Mz325

The inhibitory potency and selectivity of **Mz325** have been characterized through in vitro biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Mz325** against a panel of HDACs and Sirtuins.

Target Enzyme	IC50 (μM)
HDAC6	0.043
Sirt2	0.32
HDAC1	>10
HDAC2	>10
HDAC3	>10
HDAC8	2.94
Sirt1	>50
Sirt3	>50

Data compiled from in vitro deacetylation assays.

Signaling Pathway of Tubulin Deacetylation and Mz325 Inhibition

The acetylation state of α -tubulin is dynamically regulated by the opposing activities of acetyltransferases and deacetylases. **Mz325** disrupts this balance by inhibiting the two primary tubulin deacetylases, HDAC6 and Sirt2, leading to an accumulation of acetylated α -tubulin. This, in turn, can affect microtubule stability and dynamics, influencing various cellular processes.

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